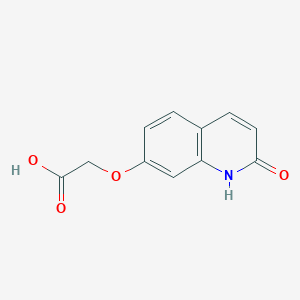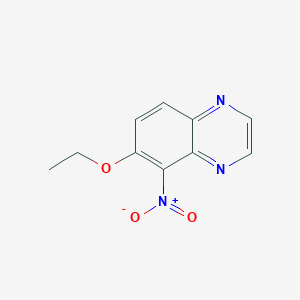![molecular formula C9H8ClNO3 B11886762 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid CAS No. 1214042-60-0](/img/structure/B11886762.png)
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid is a heterocyclic compound that contains a benzoxazine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro substituent and the carboxylic acid group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chlorophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzoxazines.
Scientific Research Applications
7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
- 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
- 7-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid
Uniqueness
The presence of the chloro substituent in 7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the chloro group can be selectively modified.
Properties
CAS No. |
1214042-60-0 |
|---|---|
Molecular Formula |
C9H8ClNO3 |
Molecular Weight |
213.62 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-2H-1,4-benzoxazine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO3/c10-5-1-2-6-8(3-5)14-4-7(11-6)9(12)13/h1-3,7,11H,4H2,(H,12,13) |
InChI Key |
JQHQXWPWHLCFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5,7-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-9(4H)-one](/img/structure/B11886722.png)

![5-Benzyl-5-azaspiro[2.5]octan-1-amine](/img/structure/B11886728.png)


![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)



